3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxan-4-yl)amino]propanoic acid
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Overview
Description
3-[Bicyclo[310]hexane-6-carbonyl(oxan-4-yl)amino]propanoic acid is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxan-4-yl)amino]propanoic acid typically involves multiple steps, starting with the formation of the bicyclo[3.1.0]hexane core. This can be achieved through the (3+2) annulation of cyclopropenes with aminocyclopropanes. The reaction conditions often require the use of catalysts and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce costs. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxan-4-yl)amino]propanoic acid may be used to study enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may offer advantages in binding affinity and selectivity for biological targets.
Industry: In the industrial sector, this compound could be utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxan-4-yl)amino]propanoic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing its applications in medicine and other fields.
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but may differ in functional groups.
Oxan-4-yl derivatives: Compounds containing the oxan-4-yl group but with different substituents.
Uniqueness: 3-[Bicyclo[3.1.0]hexane-6-carbonyl(oxan-4-yl)amino]propanoic acid is unique due to its combination of the bicyclic core and the specific functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-[bicyclo[3.1.0]hexane-6-carbonyl(oxan-4-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c17-13(18)4-7-16(10-5-8-20-9-6-10)15(19)14-11-2-1-3-12(11)14/h10-12,14H,1-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEUHPJESZTJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)N(CCC(=O)O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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